5-Bromo-3-iodo-4-methylpyridin-2-ol

Übersicht

Beschreibung

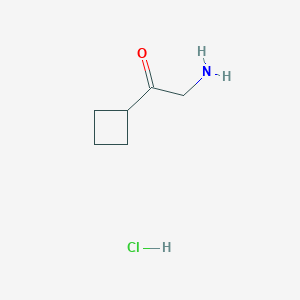

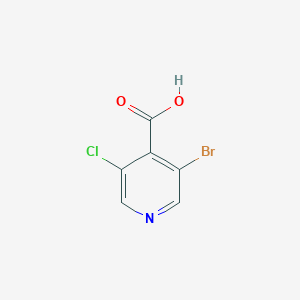

5-Bromo-3-iodo-4-methylpyridin-2-ol is a chemical compound with the molecular formula C6H5BrINO . It has a molecular weight of 313.92 g/mol . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 5-Bromo-3-iodo-4-methylpyridin-2-ol is1S/C6H5BrINO/c1-3-4 (7)2-9-6 (10)5 (3)8/h2H,1H3, (H,9,10) . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

5-Bromo-3-iodo-4-methylpyridin-2-ol is a solid substance . It has a molecular weight of 313.92 g/mol .Wissenschaftliche Forschungsanwendungen

Pyridine Derivatives in Chemical Synthesis

- Field : Organic Chemistry

- Application : Pyridine derivatives are synthesized using palladium-catalyzed Suzuki cross-coupling reactions .

- Method : The synthesis involves the reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .

- Results : The synthesis process yields a series of novel pyridine derivatives in moderate to good yield .

Siderophores in Biological Pathways

- Field : Biochemistry

- Application : Siderophores, a class of small molecules known for their high iron binding capacity, are essential for all life forms requiring iron .

- Method : Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .

- Results : Siderophores play a crucial role in regulating bioavailable iron levels . They have wide prospects in scientific research and practical applications, including biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .

Carbonate Materials in Pollution Treatment

- Field : Environmental Science

- Application : Carbonate materials are used in the treatment of heavy metal pollution due to their high adsorption capacity for heavy metals .

- Method : The application involves the use of surface-modified, activated, and nano-sized carbonate materials in the treatment of heavy metal pollution in water .

- Results : Carbonate materials show strong flexibility and versatility in treating heavy metal pollution, with potential for further development .

Biochemical Assay Reagents

- Field : Biochemistry

- Application : “5-Bromo-3-methylpyridin-2-ol” can be used as a biochemical reagent in life science related research .

- Method : The specific methods of application would depend on the particular experiment or assay being conducted .

- Results : The outcomes would vary based on the specific research context .

Synthesis of Pyridinylimidazole-type p38α Mitogen Activated Protein Kinase Inhibitors

- Field : Medicinal Chemistry

- Application : An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported .

- Method : The synthesis involves several steps, including the reaction of 2-fluoro-4-methylpyridine with other reagents .

- Results : The optimized synthesis yields potent inhibitors with a total yield of 29.4% in 7 linear steps .

Biochemical Assay Reagents

- Field : Biochemistry

- Application : “5-Bromo-3-methylpyridin-2-ol” can be used as a biochemical reagent in life science related research .

- Method : The specific methods of application would depend on the particular experiment or assay being conducted .

- Results : The outcomes would vary based on the specific research context .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-bromo-3-iodo-4-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrINO/c1-3-4(7)2-9-6(10)5(3)8/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOBGFGUJJFCHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-iodo-4-methylpyridin-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382594.png)

![Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1382597.png)

![4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382598.png)

![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B1382600.png)

![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382601.png)

![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B1382603.png)

![5-Azaspiro[2.3]hexane trifluoroacetate](/img/structure/B1382607.png)